Product packaging for 7-[(2R,4aR,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-octahydrocyclopenta[b]pyran-5-yl]heptanoic acid(Cat. No.:CAS No. 136790-76-6)

7-[(2R,4aR,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-octahydrocyclopenta[b]pyran-5-yl]heptanoic acid

Cat. No.: B194865
CAS No.: 136790-76-6
M. Wt: 390.5 g/mol
InChI Key: WGFOBBZOWHGYQH-DKYLXPRQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lubiprostone is a synthetically derived bicyclic fatty acid that acts as a selective, locally-acting activator of chloride channel (ClC-2) on the apical membrane of gastrointestinal epithelial cells . By activating ClC-2 channels, Lubiprostone promotes the efflux of chloride ions into the intestinal lumen, which is followed by passive paracellular flow of sodium and water. This mechanism increases intestinal fluid secretion, softens stool, and accelerates intestinal transit without altering serum electrolyte concentrations . Its primary research value lies in modeling and investigating pathways of intestinal fluid secretion and motility. While clinically approved for chronic idiopathic constipation (CIC), irritable bowel syndrome with constipation (IBS-C) in women, and opioid-induced constipation (OIC) , Lubiprostone is a key tool in basic science for studying chloride channel function. Research also explores its potential therapeutic role in other conditions. Studies indicate it may help improve intestinal barrier function and reduce permeability, often referred to as "leaky gut" . Furthermore, in vitro and animal model studies suggest it can activate non-CFTR dependent chloride secretion in cystic fibrosis tissues, indicating potential applications in respiratory research . With high solubility in ethanol and very low systemic bioavailability after oral administration, Lubiprostone is an ideal compound for targeted GI research . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32F2O5 B194865 7-[(2R,4aR,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-octahydrocyclopenta[b]pyran-5-yl]heptanoic acid CAS No. 136790-76-6

Properties

Key on ui mechanism of action

Lubiprostone acts by specifically activating ClC-2 chloride channels, which is a normal constituent of the apical membrane of the human intestine, in a protein kinase A action independent fashion. Activation of ClC-2 chloride channels causes an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions through a paracellular pathway to maintain isoelectric neutrality. As a result, water follows sodium into the lumen in order to maintain isotonic equilibrium, thereby increasing intestinal fluid secretion. By increasing intestinal fluid secretion, lubiprostone increases motility in the intestine, thereby increasing the passage of stool and alleviating symptoms associated with chronic idiopathic constipation. Activation of ClC-2 chloride channels may also stimulate the recovery of muscosal barrier function by restoring tight junction protein complexes in the intestine. Patch clamp cell studies in human cell lines have indicated that the majority of the beneficial biological activity of lubiprostone and its metabolites is observed only on the apical (luminal) portion of the gastrointestinal epithelium.

CAS No.

136790-76-6

Molecular Formula

C20H32F2O5

Molecular Weight

390.5 g/mol

IUPAC Name

7-[(2R,4aR,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid

InChI

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15+,17+,20+/m0/s1

InChI Key

WGFOBBZOWHGYQH-DKYLXPRQSA-N

Isomeric SMILES

CCCCC([C@]1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F

Canonical SMILES

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F

Appearance

White to Off-White Solid

melting_point

56-59°C

Other CAS No.

333963-40-9
136790-76-6

physical_description

Solid

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

solubility

2.56e-02 g/L

Synonyms

0211, RU
0211, SPI
Amitiza
lubiprostone
Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-
RU 0211
RU-0211
RU0211
SPI 0211
SPI-0211
SPI0211

Origin of Product

United States

Molecular Mechanisms of Action of Lubiprostone

Direct Chloride Channel Activation Hypotheses

The prevailing hypotheses regarding lubiprostone's action involve the activation of specific chloride channels, leading to an efflux of chloride ions into the intestinal lumen.

The ClC-2 chloride channel (also known as Chloride channel protein 2) has been identified as a key target in the mechanism of action of lubiprostone.

Lubiprostone has been described as a selective activator of ClC-2 channels, which are normally present in the apical membrane of human intestinal epithelial cells drugbank.comnih.govresearchgate.netncats.iopharmfair.commdpi.com. Preclinical studies have indicated a high specificity of lubiprostone for ClC-2 channels nih.govncats.iopharmfair.commdpi.com. This activation is reported to occur independently of protein kinase A (PKA) signaling pathways drugbank.compharmfair.com. ClC-2 channels are distributed throughout the gastrointestinal tract, including the stomach, small intestine, and colon nih.gov. However, the precise localization and exclusive apical role of ClC-2 in intestinal epithelial cells have been subject to debate, with some studies suggesting basolateral localization in certain intestinal tissues, which could challenge its direct role in apical chloride secretion physiology.org.

Upon activation of ClC-2 channels by lubiprostone, there is an efflux of chloride ions from the epithelial cells into the intestinal lumen drugbank.comnih.govresearchgate.netncats.iopharmfair.commdpi.comopenaccessjournals.commdpi.com. This outward movement of chloride ions creates an electrochemical gradient. To maintain isoelectric neutrality, sodium ions are then transported from the extracellular space into the lumen, predominantly through paracellular pathways located between the epithelial cells drugbank.comnih.govncats.iopharmfair.comopenaccessjournals.com. Consequently, water follows the osmotic pull of these ions, leading to an increase in luminal fluid volume and a net increase in intestinal fluid secretion drugbank.comnih.govncats.iopharmfair.commdpi.com. Animal studies have demonstrated that lubiprostone administration results in a dose-dependent increase in intestinal fluid secretion nih.gov. This increased fluid content softens the stool, enhances intestinal motility, and facilitates bowel movements drugbank.comnih.govresearchgate.netncats.iopharmfair.commdpi.comopenaccessjournals.com. Furthermore, activation of ClC-2 channels may also contribute to the recovery of the intestinal mucosal barrier function by promoting the restoration of tight junction protein complexes drugbank.comncats.iopharmfair.com.

Despite initial evidence supporting the direct activation of ClC-2 by lubiprostone, significant controversy surrounds this mechanism physiology.orgnih.govnih.govnih.gov. Several studies have proposed alternative pathways, suggesting that lubiprostone may activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, potentially via prostaglandin (B15479496) E receptor 4 (EP4) signaling, which subsequently increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activates CFTR nih.govnih.govnih.govmdpi.comresearchgate.netnih.govphysiology.orgphysiology.org. Evidence supporting CFTR involvement comes from studies using CFTR knockout mice or tissue from cystic fibrosis patients, where the secretory response to lubiprostone was found to be absent in the absence of functional CFTR mdpi.com.

Conversely, other research has indicated that lubiprostone's effects on intestinal transport are not dependent on ClC-2, and in some models, the presence of ClC-2 was not necessary or even seemed to be inhibitory physiology.orgnih.govmdpi.com. Some studies have reported that lubiprostone can activate both ClC-2 and CFTR channels nih.govnih.gov, while others found activation of CFTR but not ClC-2 under specific experimental conditions nih.govscience.gov. The conflicting results may stem from differences in experimental models, cell types, and the specific concentrations of lubiprostone used. For instance, studies in HEK293 cells expressing ClC-2 showed increased current in the presence of lubiprostone, while cells expressing CFTR did not show a direct action nih.gov. However, other research using oocytes co-expressing CFTR and EP4 receptors demonstrated lubiprostone-stimulated CFTR conductance nih.gov. Furthermore, some investigations using ClC-2 knockout mice have shown no response to lubiprostone, supporting ClC-2 as a primary target science.govphysiology.org, while others found enhanced effects or no necessity for ClC-2 nih.govmdpi.com.

Table 1: Comparative Effects of Lubiprostone in Genetically Modified Models

Model System / Cell TypeGenetic ModificationReported Response to LubiprostoneReference(s)
Mouse IntestineCFTR nullAbsent secretory response mdpi.com
Mouse IntestineClC-2 nullEnhanced secretory response; no response in some studies nih.govmdpi.comscience.govphysiology.org
Oocytes (co-expressing CFTR+EP4)N/AActivation of CFTR nih.gov
HEK293 cells (expressing ClC-2)N/AIncreased current nih.gov
HEK293 cells (expressing CFTR)N/ANo direct action detected nih.gov

Emerging evidence suggests that lubiprostone may also play a role in activating the CFTR chloride channel, either as a primary or secondary mechanism.

Several studies indicate that lubiprostone can activate CFTR nih.govnih.govnih.govmdpi.comresearchgate.netnih.govphysiology.orgphysiology.orgscience.gov. This activation is frequently proposed to occur indirectly, mediated by the binding of lubiprostone to prostaglandin E receptor 4 (EP4) on the luminal surface of intestinal cells. This interaction is thought to stimulate adenylate cyclase, leading to an increase in intracellular cAMP levels, which in turn activates CFTR and promotes chloride and fluid secretion nih.govnih.govnih.govmdpi.comnih.govphysiology.orgphysiology.org.

The strongest evidence for CFTR activation comes from experiments using CFTR knockout mice or intestinal tissue from cystic fibrosis patients, where lubiprostone failed to elicit a secretory response in the absence of functional CFTR mdpi.com. This suggests that a functional CFTR channel is essential for lubiprostone's observed effects in these models. Additionally, lubiprostone has demonstrated the ability to activate CFTR in oocytes that co-express CFTR and EP4 receptors nih.gov. Some research suggests that lubiprostone might have off-target effects on intestinal CFTR, or that CFTR could be its sole target physiology.org. In contrast, other studies have reported that lubiprostone's action is independent of CFTR, particularly in experiments involving ClC-2 knockout mice science.govphysiology.org.

Table 2: Reported EC50 Values for Lubiprostone-Mediated Channel Activation

ChannelCell Type/SystemEC50 ValueReference(s)
CFTROocytes (CFTR+EP4)~10 nM nih.gov
CFTRHuman Airway Epithelia (non-CF HNE)<1 nM (acute) physiology.org
CFTRHuman Airway Epithelia (non-CF HNE)83.2 ± 2.7 nM (pretreatment) physiology.org
ClC-2HEK293 cellsNot specified nih.gov

Compound Names Mentioned:

Lubiprostone

Chloride channel type 2 (ClC-2)

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Prostaglandin E1 (PGE1)

Prostaglandin E receptor 4 (EP4)

Short Chain Fatty Acids (SCFAs)

Cellular and Tissue Specific Research on Lubiprostone Effects

Gastrointestinal Smooth Muscle and Motility Studies

Research indicates that lubiprostone can directly influence the contractility of gastrointestinal smooth muscles, with differential effects observed across various muscle layers and anatomical regions. These effects are often mediated through prostaglandin (B15479496) E (EP) receptors.

Direct and Indirect Effects on Muscle Contractions

Studies investigating the effects of lubiprostone on isolated murine small intestinal tissues have revealed distinct responses in circular and longitudinal smooth muscle layers. Electrical field stimulation (EFS) of circular smooth muscle preparations demonstrated a dose-dependent increase in contraction force, indicating a procontractile effect. This enhancement in contractility was significantly attenuated by the pretreatment with an EP1 receptor antagonist, suggesting an EP1-mediated mechanism for this action nih.govjnmjournal.orgresearchgate.net. In contrast, lubiprostone had no significant effect on the basal tension or EFS-induced contractions of longitudinal smooth muscles nih.govjnmjournal.orgresearchgate.net.

Table 1: Lubiprostone Effects on Small Intestinal Smooth Muscle Contractions (EFS-Induced)

Muscle LayerEffect of Lubiprostone (10⁻¹⁰–10⁻⁵ M)Change in Contraction (N/g)EP1 Antagonist EffectReference(s)
CircularDose-dependent increase2.11 ± 0.88 to 4.43 ± 1.38Inhibited nih.govjnmjournal.orgresearchgate.net
LongitudinalNo significant effect0.91 ± 0.46 to 1.10 ± 0.57Not applicable nih.govjnmjournal.orgresearchgate.net

Note: Values represent mean ± standard error where available.

Further research has indicated that lubiprostone can also enhance colonic muscle contractions, particularly in the distal colon, through mechanisms involving EP3 receptor activation and subsequent TRPC4 channel activation nih.govresearchgate.net.

Influence on Pyloric Sphincter Tone

The pyloric sphincter, a tonic smooth muscle, also exhibits a response to lubiprostone. Studies have shown that lubiprostone administration leads to a dose-dependent increase in the basal tone of the pyloric sphincter. This effect, similar to its action on circular smooth muscle, was found to be inhibited by an EP1 receptor antagonist, suggesting a shared EP1-mediated pathway nih.govjnmjournal.orgresearchgate.netscispace.com. This increase in pyloric tone may contribute to delayed gastric emptying, a clinical observation associated with lubiprostone scispace.comresearchgate.net.

Table 2: Lubiprostone Influence on Pyloric Sphincter Basal Tone

TissueEffect of LubiprostoneChange in Basal Tone (Fold Increase)EP1 Antagonist EffectReference(s)
Pyloric SphincterDose-dependent increase1.07 ± 0.01 to 1.97 ± 0.86Inhibited nih.govjnmjournal.orgresearchgate.netscispace.com

Note: Values represent mean ± standard error where available.

Modulatory Effects on Interstitial Cells of Cajal (ICCs)

Interstitial cells of Cajal (ICCs) are critical for generating and propagating slow-wave activity, which drives gastrointestinal motility. Research using cultured colonic ICCs from mice has demonstrated that lubiprostone can modulate ICC pacemaker activity. Specifically, lubiprostone induced a concentration-dependent hyperpolarization of the cell membrane and inhibited the generation of pacemaker potentials. Notably, this inhibitory effect on ICC pacemaker potentials was not blocked by various EP receptor antagonists (EP1, EP2, EP3, EP4), suggesting an EP receptor-independent mechanism. Further investigation revealed that glibenclamide, an ATP-sensitive K+ channel (KATP) blocker, inhibited the response to lubiprostone, indicating that lubiprostone modulates ICC pacemaker potentials via the activation of KATP channels koreamed.orgnih.govnih.gov.

Table 3: Lubiprostone Effects on Colonic ICC Pacemaker Potentials

Cell TypeEffect of LubiprostoneMechanism ImplicatedReference(s)
ICCsInhibits pacemaker potentials; Hyperpolarizes membraneActivation of ATP-sensitive K+ channels (KATP) koreamed.orgnih.govnih.gov

Enteric Nervous System Interactions

The enteric nervous system (ENS) plays a pivotal role in regulating gastrointestinal motility and secretion. While lubiprostone's primary mechanism involves direct action on epithelial chloride channels, its indirect effects on the ENS components, such as intrinsic primary afferent neurons (IPANs) and the myenteric plexus, are also of interest.

Modulation of Intrinsic Primary Afferent Neurons (IPANs)

Studies examining the direct effects of lubiprostone on enteric neurons, including those in the submucosal plexus, have indicated that lubiprostone does not directly affect neuronal excitability or cause excitation of enteric neurons nih.govpsu.edu. Specifically, research has shown that lubiprostone does not alter the electrophysiology of enteric neurons, unlike prostaglandins, and that tetrodotoxin (B1210768) (TTX), a blocker of neuronal sodium channels, does not suppress lubiprostone-evoked secretory responses nih.gov. This suggests that lubiprostone's actions on intestinal motility and secretion are not mediated by a direct stimulatory effect on secretomotor neurons, which include IPANs.

Influence on Myenteric Plexus Activity

The myenteric plexus, located between the longitudinal and circular muscle layers, is a key component of the ENS responsible for coordinating muscle contractions. While direct modulation of myenteric plexus activity by lubiprostone is not extensively detailed in the provided literature, the observed effects on smooth muscle contractility and ICCs suggest indirect influences. The EP receptor-mediated effects on smooth muscle nih.govjnmjournal.org could involve EP receptors expressed on enteric neurons within the myenteric plexus, although direct evidence for this is limited in the reviewed studies. The lack of direct effect on enteric neurons nih.govpsu.edu implies that any influence on the myenteric plexus is likely secondary to its actions on other cell types or through indirect signaling pathways.

Preclinical Pharmacological Research and Experimental Models

In Vitro Experimental Methodologies

Preclinical investigations have utilized a range of in vitro techniques to dissect the cellular and molecular actions of lubiprostone. These methods allow for precise control and measurement of ion transport, channel activity, and cellular responses in isolated tissues and cell cultures.

Ussing Chamber Electrophysiology for Ion Transport

The Ussing chamber is a widely used experimental setup for studying ion transport across epithelia. It involves mounting a segment of epithelial tissue between two chambers, allowing for the measurement of short-circuit current (Isc), which represents net active ion transport, and transepithelial electrical resistance (TER), which reflects barrier integrity.

Lubiprostone has been shown to stimulate intestinal fluid secretion by activating chloride channels, primarily ClC-2 and, to some extent, CFTR nih.govjnmjournal.orgresearchgate.netmdpi.com. Studies using T84 human colon carcinoma cells in Ussing chambers demonstrated that lubiprostone-induced secretory Isc was dependent on both apical membrane chloride channels and basolateral membrane potassium channels nih.gov. Specifically, lubiprostone increased secretory Isc, and this effect was significantly inhibited by the CFTR inhibitor CFTRinh-172, indicating a substantial role for CFTR in mediating lubiprostone's secretory action. The ClC-2 inhibitor AK-42 also reduced the Isc, though to a lesser extent than CFTRinh-172, suggesting a dual mechanism involving both channels nih.gov. Lubiprostone also enhanced basolateral membrane potassium conductance, which was reversed by the potassium channel inhibitor BaCl2 nih.gov.

Furthermore, Ussing chamber studies on colonic biopsies from healthy subjects and patients with inflammatory bowel disease (IBD) revealed that lubiprostone increased ion transport (Isc) in control and IBD remission biopsies, but not in those with active disease nih.gov. Lubiprostone demonstrated a concentration-dependent increase in Isc across all tested tissues. Pre-treatment with lubiprostone also significantly inhibited subsequent forskolin-induced ion transport responses in control and CD remission biopsies, suggesting a complex interaction with cellular signaling pathways nih.gov. Research in rat duodenal loops using Ussing chamber techniques showed that lubiprostone stimulated duodenal bicarbonate secretion (DBS), an effect that was reduced by the CFTR inhibitor CFTR(inh)-172 science.gov.

Table 1: Lubiprostone Effects on Ion Transport in Ussing Chamber Studies

Study/Cell Line/TissueTreatmentMeasurementResultCitation
T84 cells nih.govLubiprostoneSecretory IscIncreased nih.gov
T84 cells nih.govLubiprostone + AK-42 (ClC-2 inh.)Secretory Isc20% inhibition of lubiprostone-induced Isc nih.gov
T84 cells nih.govLubiprostone + CFTRinh-172 (CFTR inh.)Secretory Isc2-3 fold greater inhibition of lubiprostone-induced Isc than AK-42 nih.gov
T84 cells nih.govLubiprostone + AK-42 + CFTRinh-172Secretory IscEssentially complete inhibition nih.gov
Colonic biopsies nih.govLubiprostone (1.0 μM)Forskolin-induced IscSignificantly inhibited (p < 0.05) nih.gov
Colonic biopsies nih.govLubiprostone (various conc.)Basal IscIncreased in a concentration-dependent manner (p < 0.05–p < 0.001) nih.gov
Rat duodenal loops science.govLubiprostone (10 μM)Duodenal HCO3- secretion (DBS)Increased science.gov
Rat duodenal loops science.govLubiprostone (10 μM) + CFTR(inh)-172Duodenal HCO3- secretion (DBS)Reduced increase compared to lubiprostone alone science.gov

Patch Clamp Techniques for Channel Activity

Patch clamp electrophysiology allows for the investigation of ion channel function at the single-channel or whole-cell level. These techniques have been instrumental in identifying the specific ion channels modulated by lubiprostone.

Beyond epithelial cells, lubiprostone has been shown to modulate the pacemaker activity of interstitial cells of Cajal (ICCs) in the mouse colon. Using the whole-cell patch-clamp technique, researchers found that lubiprostone hyperpolarized the membrane and inhibited the generation of pacemaker potentials in cultured colonic ICCs. This effect was blocked by glibenclamide, an inhibitor of ATP-sensitive potassium channels, suggesting a mechanism involving the activation of these channels, potentially independent of prostanoid EP receptors nih.gov.

Cell Culture Models (2D and 3D) for Epithelial Function

Cell culture models, including 2D monolayers and 3D organoids, provide platforms to study epithelial cell function, barrier integrity, and responses to therapeutic agents.

Lubiprostone has demonstrated protective and reparative effects on epithelial barrier function in cell culture models. In T84 cells, lubiprostone protected or promoted the repair of the epithelial barrier and cell function when exposed to cellular stressors like interferon-γ and tumor necrosis factor-α. This protective effect was attenuated by methadone, a ClC-2 inhibitor, underscoring the role of ClC-2 in lubiprostone's barrier-enhancing properties researchgate.netresearchgate.net. In Caco-2/BBE cells, lubiprostone was found to prevent stress-induced alterations in tight junction proteins (claudin-1, occludin) and paracellular permeability, which were induced by cortisol treatment nih.gov. Lubiprostone treatment also prevented stress-induced down-regulation of glucocorticoid receptor (GR) and its chaperone proteins, thereby restoring GR-mediated regulation of tight junction protein expression and paracellular permeability nih.gov.

Furthermore, lubiprostone has been shown to increase the expression of the tight junction protein claudin-1 and to restrict reductions in transepithelial electrical resistance (TER) induced by interferon-gamma in Caco-2 cells mdpi.com. In rodent models of stress, lubiprostone prevented increases in the cation transmembrane pore protein, claudin-2, and promoted the membrane localization of occludin, a key tight junction protein, in ischemic porcine intestine mdpi.comhpra.ie. Lubiprostone also stimulates intestinal mucin release from mouse small intestine when applied to the serosal side, suggesting prostaglandin-like actions that may contribute to protective effects researchgate.net.

Isolated Tissue Bath Studies for Muscle Contractility

Studies using isolated gastrointestinal tissues mounted in organ baths have investigated lubiprostone's direct effects on smooth muscle contractility and motility.

While initially thought to primarily act via fluid secretion without direct smooth muscle effects nih.gov, subsequent research revealed that lubiprostone can modulate gastrointestinal smooth muscle activity. In isolated murine small intestinal tissues, lubiprostone induced a dose-dependent increase in electrically field-stimulated (EFS) contractions of circular smooth muscles, an effect that was inhibited by a prostaglandin (B15479496) E receptor 1 (EP1) antagonist nih.govscispace.com. Lubiprostone did not affect the basal tension or EFS-induced contractions of longitudinal muscles in these studies nih.govscispace.com. Additionally, lubiprostone increased the basal tone of the pyloric sphincter in a dose-dependent manner, also mediated through EP1 receptors nih.govscispace.com. These findings suggest that lubiprostone can exert procontractile effects on specific segments of the gastrointestinal tract via EP1 receptor activation, potentially contributing to its observed clinical effects on motility science.govnih.govscispace.comresearchgate.net. Lubiprostone has also been shown to inhibit neuronally mediated contractions of colonic circular muscle preparations in both rats and humans researchgate.net.

In Vivo Animal Models

Rodent Models (Rats, Mice) for Intestinal Fluid Secretion

Animal studies have consistently demonstrated that lubiprostone significantly increases intestinal fluid secretion. In rats, lubiprostone administration led to a dose-dependent increase in small intestinal fluid volume and elevated intestinal fluid chloride concentration without altering serum electrolyte levels nih.govfda.gov. The primary metabolite of lubiprostone, M3, also exhibited a dose-dependent increase in intestinal fluid secretion with potency comparable to the parent compound fda.gov.

Research in rat duodenal loops confirmed that lubiprostone stimulates duodenal bicarbonate secretion (DBS) in a concentration-dependent manner science.gov. This effect was partially dependent on CFTR, as the CFTR inhibitor CFTR(inh)-172 reduced the lubiprostone-induced increase in DBS science.gov. Lubiprostone also demonstrated effects on water transport, reversing the reduction in net water output caused by CFTR inhibition science.gov.

Beyond fluid secretion, lubiprostone has been shown to influence gastrointestinal transit in vivo. Animal studies indicate that lubiprostone accelerates small bowel and colonic transit nih.gov. It has also been observed to delay gastric emptying while increasing small and large intestinal transit times science.govnih.gov. In a mouse model of cystic fibrosis, in vivo administration of lubiprostone resulted in increased mucus accumulation in the small intestine, suggesting a role in modulating mucus production researchgate.net. Furthermore, lubiprostone has been shown to protect the intestinal mucosal barrier in animal models of colitis and to prevent stress-induced changes in tight junction proteins, thereby restoring paracellular permeability mdpi.comnih.gov.

Table 2: Lubiprostone Effects on Intestinal Fluid Secretion and Related Parameters in Animal Models

Animal ModelParameter MeasuredTreatmentResultCitation
Rats nih.govSmall intestinal fluid volumeLubiprostoneSignificantly increased nih.gov
Rats nih.govIntestinal fluid chloride concentrationLubiprostoneElevated nih.gov
Rats fda.govIntestinal fluid secretionLubiprostoneDose-dependent increase fda.gov
Rats fda.govIntestinal fluid secretionM3 (metabolite)Dose-dependent increase, similar potency to parent fda.gov
Rat duodenal loops science.govDuodenal HCO3- secretion (DBS)Lubiprostone (0.1-10 μM)Concentration-dependently increased DBS science.gov
Rat duodenal loops science.govNet water outputLubiprostone (10 μM)Reversed CFTR(inh)-172-induced reduction science.gov
Mouse researchgate.netMucus accumulation (small intestine)Lubiprostone (in vivo)Greater accumulation researchgate.net
Mouse researchgate.netMucin release (serosal application)Lubiprostone (1 μM)~300% of unstimulated rate researchgate.net

Lubiprostone Metabolism and Biotransformation Research

Metabolic Pathways (15-position reduction, α-chain β-oxidation, ω-chain ω-oxidation)

The metabolism of lubiprostone is characterized by three principal pathways:

15-position reduction: This involves the reduction of the keto group at the 15th carbon position of the lubiprostone molecule. drugbank.com

α-chain β-oxidation: This is a process where fatty acid chains are broken down. In the context of lubiprostone, this pathway contributes to its biotransformation. drugbank.com

ω-chain ω-oxidation: This is another fatty acid oxidation pathway that occurs from the omega end of the fatty acid chain and is involved in the metabolism of lubiprostone. drugbank.com

These metabolic processes ensure that the parent compound is rapidly broken down.

Role of Carbonyl Reductase in Metabolism

The biotransformation of lubiprostone is primarily mediated by carbonyl reductase. drugbank.com This enzyme is responsible for the reduction of the carbonyl group at the 15-hydroxy moiety of lubiprostone, a key step in its metabolism. drugbank.com The action of carbonyl reductase is a significant contributor to the rapid and extensive metabolism of the drug observed in both human and animal studies. drugbank.com

Identification and Activity of Metabolites (e.g., M3)

One of the principal metabolites of lubiprostone identified in both humans and animals is M3. drugbank.com This metabolite is formed through the reduction of the carbonyl group at the 15-hydroxy position, resulting in both α-hydroxy and β-hydroxy epimers. drugbank.com Despite being a primary metabolite, M3 constitutes less than 10% of the administered radiolabeled dose of lubiprostone. drugbank.com The parent lubiprostone molecule is not detectable in plasma, urine, or stool, with the radioactivity measured in these matrices attributed to its metabolites, including M3. nih.gov

Key Metabolite of Lubiprostone

MetaboliteFormation PathwayRelative Abundance
M3Reduction of the carbonyl group at the 15-hydroxy moietyLess than 10% of the administered radiolabeled dose

Systemic Bioavailability and Localized Action Mechanisms

Lubiprostone is characterized by its very low systemic bioavailability. nih.govnih.gov Following oral administration, plasma concentrations of the parent drug are typically below the level of quantitation (10 pg/mL). drugbank.com This minimal systemic exposure is a direct consequence of its rapid and extensive metabolism within the gastrointestinal tract. drugbank.comnih.govnih.gov

The therapeutic effect of lubiprostone is localized to the apical membrane of the intestinal epithelium. nih.gov It selectively activates ClC-2 chloride channels on this surface, leading to an efflux of chloride ions into the intestinal lumen. drugbank.com This, in turn, promotes the secretion of a chloride-rich fluid, which softens the stool, increases intestinal motility, and facilitates the passage of stool. drugbank.comnih.gov The localized action, coupled with its rapid metabolism and low systemic availability, ensures that the pharmacological effects of lubiprostone are targeted to the gastrointestinal tract. nih.govnih.gov Patch clamp studies have confirmed that the significant biological activity of lubiprostone and its metabolites is observed primarily on the luminal side of the gastrointestinal epithelium. drugbank.com

Pharmacokinetic Properties of Lubiprostone

Pharmacokinetic ParameterFinding
Systemic BioavailabilityLow; plasma concentrations are below the level of quantitation (10 pg/mL)
Mechanism of ActionLocally on the apical membrane of the gastrointestinal epithelium

Structure Activity Relationship and Chemical Analogs Research

Prostaglandin (B15479496) E1 Structural Analogies

Lubiprostone is a bicyclic fatty acid and a structural derivative of prostaglandin E1 (PGE1). nih.govdrugbank.comnih.govnih.govresearchgate.net Its chemical structure, while distinct, retains key features of the parent prostaglandin molecule, which results in interactions with prostanoid E-type (EP) receptors. nih.govresearchgate.net This structural similarity is central to some of its physiological activities, which extend beyond its primary mechanism of chloride channel activation.

Research has demonstrated that despite its modifications, lubiprostone can activate several EP receptor subtypes. nih.govresearchgate.net Studies on isolated rat and human gastrointestinal preparations have shown that lubiprostone can induce smooth muscle contraction through the activation of EP1 receptors. nih.govjnmjournal.orgnih.gov Furthermore, it has been observed to cause a reduction in neuronally-induced contractions via EP4 receptor activation. nih.gov Some investigations have reported that lubiprostone exhibits up to 54% of the activity of Prostaglandin E2 on the EP1 receptor subtype. jnmjournal.orgnih.gov Other research indicates that lubiprostone's effects on colonic motility are mediated through the EP3 receptor, which is coupled to the Gi signaling pathway. nih.gov The protective effects of lubiprostone against intestinal damage have also been linked to the activation of EP4 receptors. doi.org

Receptor SubtypeObserved Effect of Lubiprostone ActivationTissue/Model
EP1 Direct smooth muscle contractionRat and human stomach longitudinal muscle nih.govresearchgate.net
Increased contractility of circular smooth muscleMouse small intestine jnmjournal.orgnih.gov
EP3 Enhancement of colonic contractions (via TRPC4 activation)Mouse colonic myocytes nih.gov
EP4 Reduction of electrically stimulated neuronal contractionsRat and human colon nih.gov
Suppression of inflammatory mediators and intestinal hypermotilityRat small intestine doi.org
Stimulation of cAMP-gated ion channelsHuman intestinal epithelial T84 cells nih.gov

Functional Groups and Their Influence on Target Selectivity

The primary therapeutic action of lubiprostone was initially attributed to the selective activation of type-2 chloride channels (ClC-2) located on the apical membrane of intestinal epithelial cells. droracle.aipharmacyfreak.comresearchgate.netresearchgate.net This activation was thought to increase intestinal fluid secretion, thereby facilitating motility. drugbank.com However, subsequent research into the influence of its functional groups on target selectivity has revealed a more complex mechanism of action.

While lubiprostone's structure enables it to activate ClC-2, its prostaglandin E1-derived backbone also allows for significant interaction with EP receptors, which plays a crucial role in its prosecretory effect. nih.govnih.gov Studies have challenged the idea that lubiprostone is a selective ClC-2 activator. Instead, evidence suggests it functions as a general activator of cAMP-gated ion channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and certain potassium (K+) channels. nih.gov This broad activation is not direct but is mediated through its agonist activity at the EP4 receptor, which elevates intracellular cyclic AMP (cAMP). doi.orgnih.gov

Research using selective ion channel inhibitors provides quantitative insight into the relative contributions of these channels to lubiprostone's effect. In human intestinal epithelial T84 cells, the lubiprostone-induced secretory current was only minimally inhibited by a selective Clc-2 inhibitor (AK-42), whereas a CFTR inhibitor (CFTRinh-172) produced a significantly greater reduction. nih.gov

InhibitorTarget ChannelPercent Inhibition of Lubiprostone-Induced Current (Mean ± S.D.)
AK-42 Clc-220% nih.gov
CFTRinh-172 CFTR~45% (calculated from study data) nih.gov

The critical role of the EP4 receptor in mediating lubiprostone's action is further demonstrated by studies using EP4 receptor antagonists. Pre-treatment of T84 cells with the EP4 inhibitor GW627368 significantly reduced the potency of lubiprostone, increasing its half-maximal effective concentration (EC50) by approximately 20-fold. nih.gov This indicates that the binding of lubiprostone's specific functional groups to the EP4 receptor is the primary step that initiates the downstream activation of multiple ion channels.

ConditionLubiprostone EC50 (nM)
Control 6.9 nih.gov
With EP4 Antagonist (GW627368) 135.6 nih.gov

Advanced Research Areas and Future Directions

Molecular Imaging and Localization Studies of Lubiprostone Targets

Recent research has employed sophisticated imaging techniques to elucidate the specific cellular and subcellular localization of lubiprostone's targets within the gastrointestinal tract. These studies have been pivotal in refining our understanding of its mechanism of action beyond initial hypotheses.

Immunolabeling with quantitative fluorescence intensity has revealed that lubiprostone preferentially acts on the villus and surface epithelia of the small intestine and colon, rather than the crypts. nih.gov This technique has demonstrated that lubiprostone induces the trafficking of several key ion transporters to the cell membrane. Notably, it increases the membrane presence of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the Na-K-Cl cotransporter 1 (NKCC1), and the electrogenic sodium/bicarbonate cotransporter 1 (NBCe1). nih.gov Conversely, lubiprostone appears to promote the internalization of the Na+/H+ exchanger 3 (NHE3), an absorptive transporter. nih.gov

Confocal microscopy has further corroborated these findings, providing high-resolution visualization of these dynamic changes in transporter localization within intestinal tissue. nih.govclinician.com This method has also been instrumental in challenging the initial theory of lubiprostone's action, showing that the chloride channel ClC-2, once thought to be the primary apical target, is actually localized to the basolateral membrane and is internalized following lubiprostone exposure. nih.gov Additionally, these imaging studies have highlighted lubiprostone's effects on signaling molecules, showing increased labeling of E-prostanoid (EP) receptors EP1 and EP4, as well as protein kinase A (PKA) in enterochromaffin cells and enterocytes. nih.gov

While techniques like autoradiography and Positron Emission Tomography (PET) are powerful tools for in vivo drug distribution and target engagement studies, specific research applying these modalities to lubiprostone for target localization in the gastrointestinal tract is not yet prominent in the published literature.

Investigation of Alternative Chloride Exit Pathways

A significant area of advanced research has been the investigation of chloride exit pathways other than the initially proposed ClC-2 channel. A substantial body of evidence now points towards the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) as a key player in lubiprostone-mediated chloride secretion.

Studies utilizing intestinal tissues from Cftr knockout mice and biopsies from cystic fibrosis patients have demonstrated that the secretory effect of lubiprostone is largely abolished in the absence of functional CFTR. nih.gov This suggests that CFTR is a necessary component for lubiprostone's pro-secretory action. The mechanism is thought to be indirect, involving the activation of prostaglandin (B15479496) E receptor 4 (EP4). nih.govresearchgate.net This receptor activation leads to an increase in intracellular cyclic AMP (cAMP), a well-known activator of CFTR. nih.govresearchgate.net

Some research also suggests that lubiprostone may act as a non-selective activator of cAMP-gated ion channels, which includes not only CFTR and a minor contribution from ClC-2 at the apical membrane but also basolateral potassium (K+) channels. clinician.com The activation of basolateral K+ channels helps to maintain the electrical gradient necessary for sustained chloride secretion. The involvement of other potential chloride channels, such as the calcium-activated chloride channel TMEM16A (also known as Anoctamin-1), has not been a significant focus of lubiprostone research to date.

Chloride ChannelProposed Role in Lubiprostone's ActionKey Evidence
ClC-2Initially proposed as the primary target, now considered to have a minor role in secretion.Minimal inhibition of lubiprostone-induced secretion by the selective inhibitor AK-42. clinician.com Basolateral, not apical, localization observed in some studies. nih.gov
CFTRConsidered the primary pathway for lubiprostone-induced chloride secretion.Secretory effect is absent in CFTR knockout mice and tissue from CF patients. nih.gov Activation is indirect, via EP4 receptor and cAMP signaling. nih.govresearchgate.net

Epigenetic Regulation of Target Genes (e.g., Glucocorticoid Receptor)

Emerging research indicates that lubiprostone's therapeutic effects may extend beyond direct channel activation to include the modulation of gene expression, particularly that of the glucocorticoid receptor (GR). This line of inquiry is especially relevant in the context of stress-related gastrointestinal disorders where the hypothalamic-pituitary-adrenal (HPA) axis and glucocorticoid signaling are dysregulated.

Chronic stress has been shown to increase intestinal permeability and visceral hyperalgesia, phenomena linked to alterations in the expression and function of the GR in the colon. nih.govnih.gov Studies in rodent models of water avoidance stress have demonstrated that chronic stress leads to a downregulation of GR protein expression in colon crypts. nih.govnih.gov This reduction in GR is associated with decreased expression of tight junction proteins, such as occludin and claudin-1, leading to a compromised epithelial barrier. nih.govnih.gov

Intriguingly, co-administration of lubiprostone during the stress period has been found to prevent this downregulation of the GR. nih.govnih.gov Furthermore, lubiprostone reverses the stress-induced decrease in GR's co-chaperone proteins, p23 and FKBP5, which are crucial for the proper folding, ligand binding, and nuclear translocation of the GR. nih.gov By restoring GR protein levels and the integrity of its chaperone machinery, lubiprostone promotes the recovery of GR-mediated regulation of tight junction gene expression. This is evidenced by studies using Chromatin Immunoprecipitation (ChIP) assays, which have shown that lubiprostone normalizes the decreased binding of GR to the promoter region of the occludin gene under stress conditions. nih.govnih.gov

These findings suggest a novel mechanism whereby lubiprostone can mitigate the detrimental effects of chronic stress on the gut barrier and visceral sensitivity by modulating the expression and function of the glucocorticoid receptor. While these studies point to a regulatory effect on gene expression, further research is needed to determine if this involves direct epigenetic modifications, such as changes in DNA methylation or histone acetylation at the GR gene promoter itself.

Development of Novel Research Methodologies for Lubiprostone Studies

The evolving understanding of lubiprostone's complex mechanism of action has been propelled by the development and application of novel research methodologies, spanning from molecular tools to innovative clinical trial designs.

A significant advancement in preclinical research has been the development of selective pharmacological inhibitors. The creation of AK-42, a first-in-class selective inhibitor of the ClC-2 chloride channel, has been instrumental in dissecting the relative contributions of ClC-2 and CFTR to lubiprostone's secretory effects. clinician.com This tool has provided more definitive evidence than earlier knockdown studies, which can sometimes be confounded by compensatory changes in the expression of other ion channels. clinician.com

On the clinical research front, novel methodologies have been employed to assess lubiprostone's broader physiological impacts. A prospective randomized pilot study in healthy volunteers utilized a dual-sugar absorption test (measuring the lactulose-to-mannitol ratio) following a challenge with the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. researchgate.netnbinno.com This innovative design allowed for the direct assessment of lubiprostone's ability to mitigate NSAID-induced increases in intestinal permeability, providing the first human evidence for its barrier-protective effects. researchgate.netnbinno.com Additionally, advanced imaging techniques such as scintigraphy and single-photon emission computed tomography (SPECT) have been used in clinical trials to provide quantitative measures of lubiprostone's effects on gastrointestinal transit times and gastric volumes, respectively. nih.gov

While in vitro models like intestinal organoids and high-throughput screening of compound libraries are powerful tools in modern drug discovery, their specific application to develop novel analogs of lubiprostone or to further probe its mechanism of action is not yet widely reported in the scientific literature.

Potential Mechanistic Applications in Other Gastrointestinal Disorders

The evolving understanding of lubiprostone's mechanisms of action, including its effects on fluid secretion, mucosal barrier function, and inflammation, has spurred investigation into its potential therapeutic utility in a range of gastrointestinal disorders beyond its primary indications.

Inflammatory Bowel Disease (IBD): Lubiprostone's ability to improve intestinal barrier function presents a potential therapeutic avenue for conditions like Crohn's disease, which is characterized by increased intestinal permeability. Studies have shown that lubiprostone can prevent NSAID-induced enteropathy in animal models, a process involving the suppression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) via an EP4 receptor-dependent mechanism. nih.gov This suggests a potential role in mitigating intestinal inflammation and injury.

Improving Colonoscopy Preparation: The pro-secretory and pro-motility effects of lubiprostone have led to its investigation as an adjunct to standard polyethylene (B3416737) glycol (PEG)-based bowel preparations for colonoscopy. The rationale is that by increasing fluid content in the colon, lubiprostone could improve the quality of cleansing. While some initial studies suggested a benefit, a recent meta-analysis of randomized controlled trials concluded that adding lubiprostone to PEG solutions does not significantly improve the quality of bowel preparation. nih.govresearchgate.netnih.gov

Non-alcoholic Fatty Liver Disease (NAFLD): There is a growing appreciation for the role of the gut-liver axis and increased intestinal permeability in the pathogenesis of NAFLD. It is hypothesized that gut-derived endotoxins can contribute to liver inflammation. A randomized, placebo-controlled trial investigated the efficacy of lubiprostone in NAFLD patients with constipation, finding that it was well-tolerated and led to a reduction in liver enzyme levels. nih.govmedicaldialogues.innih.gov This effect is thought to be mediated by an improvement in gut permeability. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established primary endpoints for evaluating Lubiprostone efficacy in IBS-C clinical trials?

  • Answer : The FDA composite endpoint (improvement in pain and stool frequency) is widely used. For example, in a meta-analysis, responders were 26.3% for Lubiprostone vs. 15.3% for placebo (P=0.008) . Researchers should prioritize endpoints validated in previous trials (e.g., bloating reduction, stool consistency) and align them with regulatory standards.

  • Table : Key Efficacy Endpoints in IBS-C Trials
EndpointLubiprostone (%)Placebo (%)P-value
FDA Composite (Pain + Stool Frequency)26.315.30.008
Bloating + Stool Frequency23.812.60.012

Q. How do standard dosing protocols for Lubiprostone vary between chronic idiopathic constipation (CIC) and IBS-C populations?

  • Answer : CIC trials typically use 24 mcg twice daily, while IBS-C studies employ 8 mcg twice daily. Dose selection hinges on tolerability, as higher doses correlate with increased nausea incidence (11.4–31.1% in CIC vs. lower rates in IBS-C) . Researchers must justify dosing based on population-specific pharmacokinetics and adverse event profiles.

Q. What are the core safety considerations when designing Lubiprostone trials?

  • Answer : Gastrointestinal adverse events (nausea, diarrhea) are primary concerns. A pooled analysis found 96.5–99.1% of nausea cases were mild/moderate, peaking within the first 5 days . Protocols should include daily symptom tracking for the initial week and stratify safety analyses by dose and duration.

Advanced Research Questions

Q. How should researchers address discrepancies in meta-analyses regarding Lubiprostone’s efficacy across constipation subtypes?

  • Answer : Heterogeneity arises from differing outcome measures (e.g., spontaneous bowel movements [SBMs] vs. patient-reported pain). To resolve contradictions:

Conduct subgroup analyses by constipation subtype (e.g., IBS-C vs. opioid-induced constipation [OIC]) .

Use standardized tools like the van Elteren test to adjust for baseline variables (e.g., SBM frequency) .

Report effect sizes with 95% CIs to quantify uncertainty .

Q. What methodological considerations are critical when comparing pharmacokinetic profiles of different Lubiprostone formulations?

  • Answer : Focus on the metabolite M3, as Lubiprostone itself has limited quantifiable plasma concentrations. Key steps:

  • Measure AUC0–t, AUC, and Cmax for M3 .
  • Use ANCOVA models to adjust for covariates (e.g., baseline bowel habits) .
  • Table : Pharmacokinetic Parameters for M3 Metabolite
ParameterCapsule FormulationSprinkle Formulation
AUC0–t (ng·h/mL)120.589.2
Cmax (ng/mL)15.310.1

Q. How can researchers optimize blinding in Lubiprostone trials given its distinct adverse event profile?

  • Answer : To mitigate unblinding due to nausea:

Include an active placebo with side effects mimicking Lubiprostone (e.g., low-dose linaclotide).

Use centralized adverse event adjudication committees to minimize bias .

Pre-specify sensitivity analyses excluding early withdrawals due to nausea.

Q. What statistical approaches are recommended for analyzing Lubiprostone’s long-term safety data?

  • Answer : Pool data from open-label extension studies and apply time-to-event analyses (e.g., Kaplan-Meier curves) for rare adverse events. For frequent events like nausea, use mixed-effects models to account for repeated measures .

Methodological Frameworks

  • For Basic Research : Align endpoints with FDA/EMA guidelines and use CONSORT-compliant reporting .
  • For Advanced Research : Employ adaptive trial designs or Bayesian meta-analyses to address heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(2R,4aR,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-octahydrocyclopenta[b]pyran-5-yl]heptanoic acid
Reactant of Route 2
7-[(2R,4aR,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-octahydrocyclopenta[b]pyran-5-yl]heptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.